molecular formula C13H13N3OS B11682336 N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11682336
M. Wt: 259.33 g/mol
InChI Key: OPUQLEJXALPGMJ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method involves reacting 2-(thiophen-2-yl)acetohydrazide with 4-pyridinecarboxaldehyde under reflux conditions in ethanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it particularly useful in the development of materials for organic electronics and as a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H13N3OS/c1-10(11-4-6-14-7-5-11)15-16-13(17)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,17)/b15-10+

InChI Key

OPUQLEJXALPGMJ-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.